(R)-2-(Benzylamino)propan-1-ol chemical properties
(R)-2-(Benzylamino)propan-1-ol chemical properties
An In-depth Technical Guide on the Core Chemical Properties of (R)-2-(Benzylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological significance of (R)-2-(benzylamino)propan-1-ol. This chiral amino alcohol serves as a key intermediate in various synthetic applications, particularly in the development of pharmaceutical compounds.
Chemical and Physical Properties
The fundamental physicochemical characteristics of (R)-2-(benzylamino)propan-1-ol are summarized in the table below. These properties are critical for its handling, characterization, and application in a laboratory setting.
| Property | Value |
| IUPAC Name | (2R)-2-(benzylamino)propan-1-ol[1] |
| Synonyms | (2R)-2-(benzylamino)-1-propanol, N-Benzyl-D-Alaninol[1][2] |
| CAS Number | 74609-49-7[1][2][3] |
| Molecular Formula | C10H15NO[1][3] |
| Molecular Weight | 165.24 g/mol [2][3] |
| Physical Form | Solid[2] |
| Boiling Point | 292.2 ± 15.0 °C (Predicted)[1] |
| Density | 1.020 ± 0.06 g/cm³ (Predicted)[1] |
| Storage Temperature | 2-8 °C, under an inert atmosphere in a dark place[1][2][3] |
| Purity | Commercially available with purities of 97% or 98%[2][3] |
| InChI | 1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m1/s1[2] |
| InChIKey | PJXWCRXOPLGFLX-SECBINFHSA-N[2] |
| Canonical SMILES | C--INVALID-LINK--NCC1=CC=CC=C1[4] |
Experimental Protocols
Detailed experimental procedures for the synthesis and analysis of (R)-2-(benzylamino)propan-1-ol are crucial for its application in research and development.
Synthesis
A general and efficient method for the stereoselective synthesis of (R)-2-(benzylamino)propan-1-ol involves the reductive amination of a chiral precursor. A typical procedure is outlined below:
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Reaction Setup: A mixture of a suitable chiral starting material, such as L-(R)-phenylacetylcarbinol, and benzylamine is dissolved in an appropriate solvent like ethanol.[5]
-
Catalysis: A catalyst, for instance, 5% Platinum on Carbon (Pt/C), is added to the mixture.[5]
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Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere at a controlled temperature and pressure until the reaction is complete.[5]
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Workup: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.[5]
Purification
Purification of the synthesized (R)-2-(benzylamino)propan-1-ol is essential to remove any unreacted starting materials and byproducts.
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Crystallization: The crude product can be purified by recrystallization from a suitable solvent. For instance, the hydrochloride salt can be formed by adding hydrochloric acid in methanol, followed by recrystallization from a solvent like 2-propanol.[5]
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Extraction: The purified salt can be neutralized with an aqueous base (e.g., NaOH solution) and extracted with an organic solvent such as ether to obtain the free base.[5]
Analytical Characterization
The identity, purity, and stereochemistry of the final product are confirmed using various analytical techniques:
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Chromatography: High-Performance Liquid Chromatography (HPLC) is used to determine the purity and, with a chiral column, the enantiomeric excess of the product.[5]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is employed to confirm the chemical structure. Mass spectrometry (MS) is used to verify the molecular weight.
Biological Activity and Signaling Pathways
(R)-2-(benzylamino)propan-1-ol is structurally analogous to beta-adrenergic agonists. These compounds act on beta-adrenergic receptors, which are G-protein coupled receptors involved in the sympathetic nervous system.[6]
The activation of beta-adrenergic receptors, predominantly the β1 and β2 subtypes, initiates a signaling cascade.[7][8] This process begins with the binding of an agonist, which leads to the activation of the Gs alpha subunit of the associated G-protein.[6] The activated Gs protein then stimulates adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[7][9] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA).[7][9] PKA then phosphorylates various downstream target proteins, resulting in a physiological response, such as smooth muscle relaxation or increased heart rate and contractility.[6][7]
Caption: The beta-adrenergic signaling cascade initiated by an agonist.
Safety Information
(R)-2-(benzylamino)propan-1-ol is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] It is imperative to handle this chemical with appropriate safety precautions.[10] This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[10] Work should be conducted in a well-ventilated area or under a fume hood to prevent inhalation of dust or vapors.[10] In case of accidental exposure, consult the Material Safety Data Sheet (MSDS) for detailed first-aid measures.
References
- 1. (2R)-2-(Benzylamino)propan-1-ol | 74609-49-7 [chemicalbook.com]
- 2. (R)-2-(Benzylamino)propan-1-ol | 74609-49-7 [sigmaaldrich.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. cenmed.com [cenmed.com]
- 5. EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol - Google Patents [patents.google.com]
- 6. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Beta-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 8. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 9. ClinPGx [clinpgx.org]
- 10. echemi.com [echemi.com]
